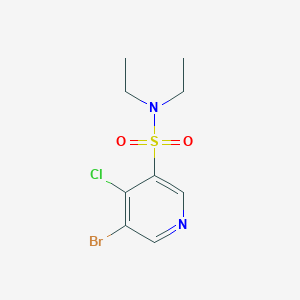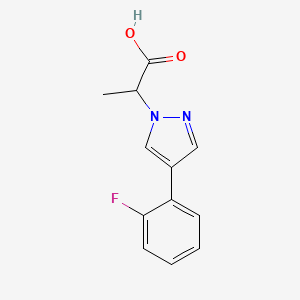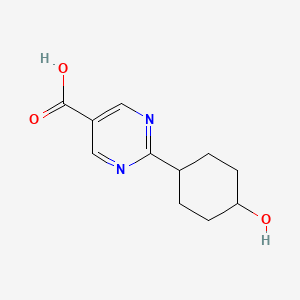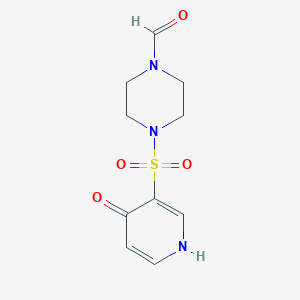
3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with aniline under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene-2-phenyloxazol-5(4H)-one
Uniqueness
3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aniline group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10ClN3 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
3-(5-chloro-3-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-10(11)14(13-7)9-4-2-3-8(12)6-9/h2-6H,12H2,1H3 |
Clave InChI |
SUXJNNNRGULRNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)Cl)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


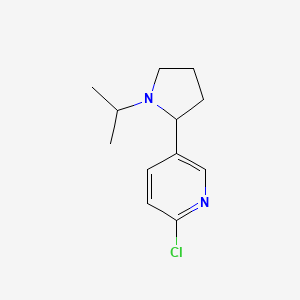
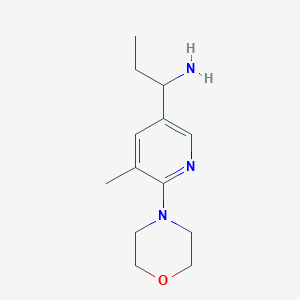
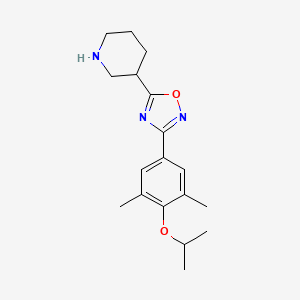
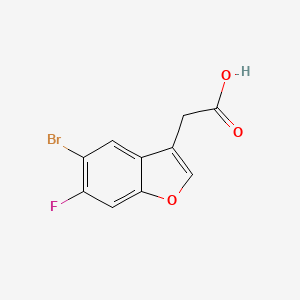
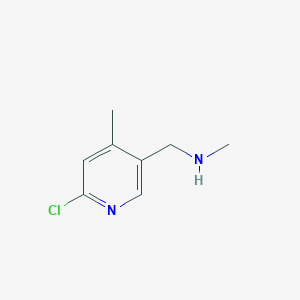
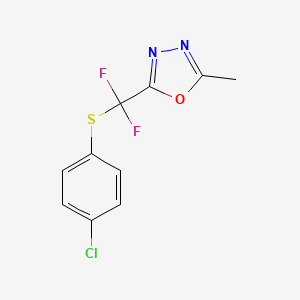
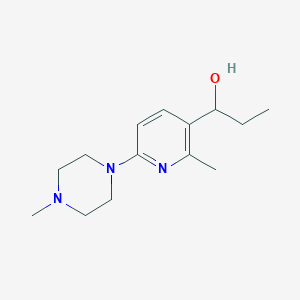
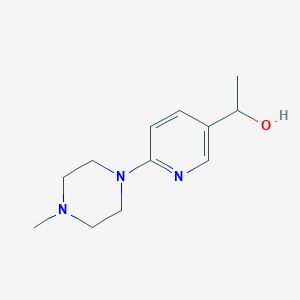
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)
